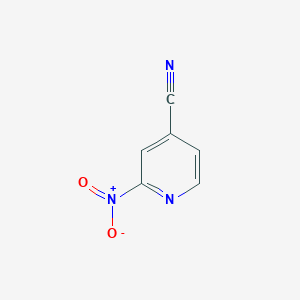
2-Nitroisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitroisonicotinonitrile is an organic compound with the molecular formula C₆H₃N₃O₂. It consists of a pyridine ring substituted with a nitro group at the 2-position and a nitrile group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitroisonicotinonitrile can be synthesized through several methods. One common approach involves the nitration of isonicotinonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically requires controlled temperatures to avoid over-nitration and to ensure the selective formation of the 2-nitro derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Nitroisonicotinonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The compound can be oxidized to form nitroso or other oxidized derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: 2-Aminoisonicotinonitrile.
Substitution: Various amides or esters.
Oxidation: Nitroso derivatives.
Scientific Research Applications
2-Nitroisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-nitroisonicotinonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can disrupt cellular processes, making the compound a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
2-Nitropyridine: Similar structure but lacks the nitrile group.
4-Nitroisonicotinonitrile: Similar but with the nitro group at the 4-position.
2-Cyanoisonicotinic acid: Similar but with a carboxyl group instead of a nitro group.
Uniqueness: 2-Nitroisonicotinonitrile is unique due to the presence of both nitro and nitrile groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its unique structure also contributes to its potential biological activities and applications in various fields .
Properties
Molecular Formula |
C6H3N3O2 |
|---|---|
Molecular Weight |
149.11 g/mol |
IUPAC Name |
2-nitropyridine-4-carbonitrile |
InChI |
InChI=1S/C6H3N3O2/c7-4-5-1-2-8-6(3-5)9(10)11/h1-3H |
InChI Key |
OGVULDMYFWVDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















